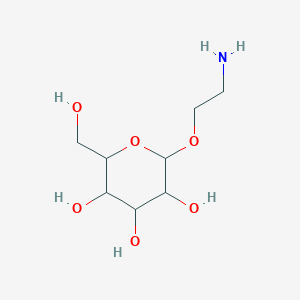

2-Aminoethyl-alpha-Mannopyranoside

Description

Significance as a Core Mannosylated Building Block

The importance of 2-Aminoethyl-alpha-Mannopyranoside lies in its function as a fundamental mannosylated building block. Mannose-containing glycans are integral components of glycoproteins and are particularly significant in the context of O-mannosylation, a type of protein modification critical for the function of proteins in muscle and nerve tissues. bates.edu The disruption of these pathways can lead to various diseases, highlighting the need for synthetic tools to study these processes. bates.edu

This compound provides a stable and versatile platform for introducing mannose units into larger molecular architectures. The aminoethyl linker is particularly advantageous as it is biocompatible and allows for straightforward conjugation to surfaces or molecules containing activated carboxylates. bates.edu This has made it a popular choice for the synthesis of glycoarrays and other platforms designed to study the interactions of carbohydrates with proteins, such as lectins.

The synthesis of this building block and its derivatives is well-established, often proceeding through a 2-azidoethyl-α-D-mannopyranoside intermediate, which is then reduced to the desired amine. This synthetic accessibility further enhances its utility as a core building block in complex carbohydrate synthesis.

Position in Contemporary Carbohydrate Chemistry Research

In contemporary carbohydrate chemistry, there is a significant focus on understanding and manipulating the interactions between carbohydrates and proteins. This compound is centrally positioned in this research area as it facilitates the creation of well-defined structures for studying these interactions. For instance, it has been used to functionalize surfaces for Surface Plasmon Resonance (SPR) biosensors to analyze the binding of mannose to lectins like DC-SIGN, a receptor involved in pathogen recognition. nih.govcore.ac.uk

The ability to conjugate this compound to various scaffolds allows for the investigation of multivalency, a key principle in carbohydrate-protein interactions where the strength of binding is significantly enhanced by the presentation of multiple carbohydrate ligands. This is crucial for designing potent inhibitors of pathogen adhesion or for developing targeted drug delivery systems. Research has shown that even the position of conjugation on the mannose ring can influence binding affinities, underscoring the importance of precisely engineered building blocks like this compound. nih.gov

Overview of Academic Research Trajectories and Potential

The academic research trajectories for this compound are diverse and expanding, with significant potential in several key areas:

Probing Carbohydrate-Protein Interactions: The compound will continue to be a vital tool for creating molecular probes and functionalized surfaces to dissect the intricacies of how proteins recognize and bind mannose. This is fundamental to understanding a wide range of biological phenomena, from immune responses to microbial pathogenesis. researchgate.netnih.gov

Development of Anti-Infective Agents: As many pathogens utilize mannose-binding lectins to adhere to host cells, mannosylated compounds can act as competitive inhibitors. The development of multivalent structures based on this compound is a promising strategy for creating potent anti-adhesion therapeutics against bacteria and viruses. nih.gov

Targeted Drug and Vaccine Delivery: Mannose receptors are present on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. mdpi.comnih.gov By conjugating drugs or antigens to this compound, it is possible to target these cells specifically, enhancing the efficacy of vaccines and immunotherapies. mdpi.com

Advanced Materials and Diagnostics: The ability to immobilize this compound on nanoparticles and other materials opens up avenues for the development of novel diagnostic tools and biocompatible materials. mdpi.com For example, mannose-functionalized nanoparticles can be used for the targeted imaging of specific cell types or for the detection of mannose-binding proteins.

The future of research involving this compound is bright, with ongoing efforts to develop more sophisticated and complex structures that mimic the natural presentation of carbohydrates on cell surfaces. This will undoubtedly lead to new insights into the "glyco-code" and pave the way for innovative biomedical applications.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H17NO6 | 223.22 | 140428-88-2 |

| 2-Azidoethyl-alpha-D-mannopyranoside | C8H15N3O6 | 249.22 | 155196-97-7 |

| Mannose | C6H12O6 | 180.16 | 3458-28-4 |

| Glucose | C6H12O6 | 180.16 | 50-99-7 |

| Research Area | Application of this compound | Key Findings/Potential |

| Glycobiology | Probing carbohydrate-protein interactions | Elucidation of binding mechanisms of lectins such as DC-SIGN. nih.gov |

| Anti-Infectives | Development of competitive inhibitors of pathogen adhesion | Design of multivalent mannosides to block bacterial and viral entry. nih.gov |

| Drug Delivery | Targeting mannose receptors on immune cells | Enhanced delivery of drugs and vaccines to antigen-presenting cells. mdpi.comnih.gov |

| Diagnostics | Creation of functionalized nanoparticles and surfaces | Development of targeted imaging agents and biosensors. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHLQSXFNUGOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminoethyl Alpha Mannopyranoside and Its Derivatives

Strategies for Alpha-Glycoside Formation

The creation of the α-glycosidic linkage is a critical step in the synthesis of 2-Aminoethyl-alpha-Mannopyranoside. This is typically achieved through the glycosylation of a suitably protected mannose precursor with a molecule that introduces the two-carbon aminoethyl spacer.

Glycosylation of Mannose Precursors with Aminoethyl Equivalents

A common and effective strategy for introducing the aminoethyl group is through the use of an "aminoethyl equivalent" in the glycosylation reaction. These equivalents are molecules that contain the desired two-carbon chain but with a functional group that can be later converted to an amine. This approach avoids potential side reactions that a free amino group might cause during glycosylation.

One of the most frequently used aminoethyl equivalents is 2-azidoethanol (B47996). The azide (B81097) group is relatively unreactive under typical glycosylation conditions and can be efficiently reduced to an amine in a later step. The glycosylation reaction often starts with a fully protected mannose derivative, such as per-O-acetylated or per-O-benzoylated mannose, to ensure regioselectivity at the anomeric position. For example, penta-O-acetyl-D-mannose can be reacted with 2-azidoethanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to yield 2-azidoethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside. organic-chemistry.org

Another aminoethyl equivalent is 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. Similar to the azido (B1232118) counterpart, the halogen can be later displaced to introduce the amino group. The Koenigs-Knorr method, which employs a glycosyl halide and a heavy metal salt promoter (e.g., silver triflate), is a classic approach for this type of glycosylation. organic-chemistry.org

A synthesis of (2-azidoethyl)-α-ᴅ-mannopyranoside has been reported starting from penta-O-acetyl mannose, which first reacted with chloroethanol using boron trifluoride diethyl etherate as an activator to produce (2-chloroethyl)-2,3,4,6-tetraacetyl-α-ᴅ-mannopyranoside. synthose.com This chloroethyl intermediate can then be converted to the corresponding azidoethyl compound.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Product |

| Penta-O-acetyl-D-mannose | 2-azidoethanol | Boron trifluoride etherate | 2-azidoethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside |

| Penta-O-acetyl-D-mannose | 2-chloroethanol | Boron trifluoride etherate | 2-chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside |

| Glycosyl bromide | 2-azidoethanol | Silver triflate | 2-azidoethyl-protected-α-D-mannopyranoside |

Stereoselective Anomeric Functionalization

Controlling the stereochemistry at the anomeric center to exclusively or predominantly form the α-anomer is a significant challenge in carbohydrate chemistry. Several strategies are employed to achieve high α-selectivity in the synthesis of 2-aminoethyl mannosides.

The inherent stereochemistry of mannose precursors often favors the formation of the α-glycoside due to the "anomeric effect." This effect describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric position of a pyranose ring to be in the axial orientation.

Furthermore, the choice of protecting groups on the mannose donor can influence the stereochemical outcome. "Participating" protecting groups at the C-2 position, such as an acetyl or benzoyl group, can promote the formation of the α-anomer through neighboring group participation. The mechanism involves the formation of a cyclic acyl-oxonium ion intermediate, which blocks the β-face of the molecule, leading to the preferential attack of the glycosyl acceptor from the α-face. A synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D-mannopyranoside highlights the role of a C-2 protecting group in promoting the formation of the α-anomer. organic-chemistry.org

Modern glycosylation methods, such as the use of glycosyl triflates or the activation of thioglycosides with specific promoters, can also be fine-tuned to enhance α-selectivity. For instance, the use of N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH) to activate a thioglycoside donor is a powerful method for constructing α-mannosidic linkages.

Functional Group Transformation Approaches

Once the α-glycosidic linkage with the aminoethyl equivalent is established, the next phase of the synthesis involves converting the precursor functional group into the desired primary amine.

Reduction of Azidoethyl Intermediates to Aminoethyl

The reduction of an azide to an amine is a widely used and reliable transformation in organic synthesis. For the conversion of 2-azidoethyl-α-mannopyranoside to 2-aminoethyl-α-mannopyranoside, two primary methods are commonly employed: catalytic hydrogenation and the Staudinger reduction.

Catalytic Hydrogenation: This method involves the treatment of the azido compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and proceeds under mild conditions, often at room temperature and atmospheric pressure of hydrogen. This method is generally high-yielding and produces byproducts (nitrogen gas) that are easily removed.

Staudinger Reduction: The Staudinger reduction provides a mild, non-hydrogenation alternative for converting azides to amines. The reaction involves two steps: first, the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the concomitant release of nitrogen gas. alfa-chemistry.com In the second step, the iminophosphorane is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. alfa-chemistry.comnih.gov This method is particularly useful when other functional groups in the molecule might be sensitive to the conditions of catalytic hydrogenation. The reaction is generally carried out in an organic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. sdu.dk

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, mild conditions. |

| Staudinger Reduction | 1. PPh₃ 2. H₂O | Mild, non-hydrogenation conditions, useful for sensitive substrates. alfa-chemistry.comnih.govsdu.dk |

Conversion from Halogenated Ethyl Precursors

When a 2-haloethyl-α-mannopyranoside is used as the intermediate, the halogen atom is typically converted to the amine via a two-step process. First, the halide is displaced by an azide nucleophile, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds through an Sₙ2 mechanism to yield the 2-azidoethyl intermediate. This intermediate is then reduced to the desired 2-aminoethyl-α-mannopyranoside using one of the methods described in the previous section (catalytic hydrogenation or Staudinger reduction).

Introduction of Linkers and Spacer Elements

The primary amine of this compound serves as a versatile handle for the attachment of various linkers and spacer elements. This derivatization is crucial for applications such as the development of multivalent glycostructures, targeted drug delivery systems, and immobilization on solid supports for affinity chromatography.

The most common method for attaching linkers to the amino group is through amide bond formation . The aminoethyl mannoside can be reacted with a carboxylic acid-functionalized linker in the presence of a peptide coupling reagent. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.

Another approach is reductive amination , where the amino group reacts with an aldehyde- or ketone-functionalized linker to form an imine intermediate, which is then reduced in situ to a stable secondary amine linkage. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The choice of linker depends on the intended application. For example, polyethylene (B3416737) glycol (PEG) linkers are often introduced to improve the solubility and pharmacokinetic properties of glycoconjugates. Bifunctional linkers, containing two different reactive groups, can be used for more complex constructions, such as attaching the mannoside to a protein or a solid surface.

| Coupling Chemistry | Functional Group on Linker | Reagents | Resulting Linkage |

| Amide Bond Formation | Carboxylic acid | EDC, NHS/HOBt | Amide |

| Reductive Amination | Aldehyde or Ketone | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |

Elongation and Diversification of the Aminoethyl Moiety

Once the 2-aminoethyl or a 2-azidoethyl group is installed at the anomeric position of the mannose sugar, it serves as a versatile handle for further chemical modification. The primary amine of this compound can be readily acylated or alkylated to introduce a wide variety of functional groups, thereby elongating and diversifying the aminoethyl moiety.

A key strategy for diversification involves the use of the azide group in 2-azidoethyl α-D-mannopyranoside. The azide can participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of a vast array of molecules, including peptides, fluorescent dyes, or larger molecular scaffolds. For instance, a synthesis starting with D-mannopyranose can be glycosylated with 2-azidoethanol to produce azidoethyl α–D- mannopyranoside, a key intermediate for bioconjugation. diva-portal.org

The synthesis of high-affinity mannose receptor ligands often involves functionalizing the aminoethyl group for chemoselective ligation. nih.gov This allows for the construction of complex conjugates with peptides, polyamides, or peptide nucleic acids (PNAs), demonstrating the utility of the aminoethyl group as a point of attachment for creating multifunctional molecules. nih.gov

Table 1: Examples of Aminoethyl Moiety Diversification

| Starting Material | Reagent/Reaction Type | Resulting Moiety | Application |

|---|---|---|---|

| 2-Aminoethyl-α-D-mannopyranoside | Acyl Chloride/Anhydride | N-Acyl aminoethyl | Modulating solubility and binding |

| 2-Azidoethyl-α-D-mannopyranoside | Alkyne, Cu(I) catalyst (CuAAC) | Triazole-linked conjugate | Bioconjugation to probes/peptides |

| 2-Aminoethyl-α-D-mannopyranoside | Activated Ester | Amide-linked conjugate | Attachment to solid supports or biomolecules |

Regioselective Functionalization at Specific Mannose Hydroxyl Positions (e.g., C-6)

The mannose unit of this compound possesses four secondary hydroxyl groups (at C-2, C-3, C-4) and one primary hydroxyl group (at C-6). The ability to selectively modify one or more of these hydroxyls is crucial for synthesizing complex structures like branched oligosaccharides or probes with specific recognition properties.

The C-6 primary hydroxyl is the most accessible and nucleophilic, allowing for its selective protection or functionalization. For example, trityl or silyl (B83357) ethers can be selectively introduced at the C-6 position due to its lower steric hindrance compared to the secondary hydroxyls. Once the C-6 position is differentiated, the remaining hydroxyl groups can be manipulated.

Regioselective glycosylations are a powerful tool for building complex mannose-containing oligosaccharides. nih.gov This strategy involves using partially protected mannose acceptors where only specific hydroxyl groups are available for glycosylation, thereby reducing the number of protection and deprotection steps required. nih.gov For example, a mannose acceptor with a free hydroxyl only at the C-6 position can be glycosylated with a mannosyl donor to create a 1,6-linked disaccharide. This approach has been used effectively in the convergent synthesis of high-mannose oligosaccharides. nih.gov

Orthogonal Protecting Group Strategies in Synthesis

The synthesis of complex carbohydrates like derivatives of this compound is heavily reliant on the use of orthogonal protecting groups. bham.ac.ukresearchgate.net An orthogonal set of protecting groups allows for the selective removal of one type of group in the presence of others by using specific, non-interfering reaction conditions. bham.ac.uk This strategy is fundamental for achieving the regioselective functionalization described previously. researchgate.net

In the context of mannoside synthesis, a typical strategy might involve:

"Permanent" protecting groups , such as benzyl (B1604629) (Bn) ethers, which are stable to a wide range of conditions and are typically removed in the final steps via hydrogenolysis.

"Temporary" or "Tunable" protecting groups , such as acyl esters (e.g., acetate (B1210297), benzoate) or silyl ethers (e.g., TBDMS, TIPS), which can be removed under basic or acidic conditions, or with fluoride (B91410) reagents, respectively.

A specialized protecting group for the C-2 hydroxyl , which can influence the stereochemical outcome of glycosylation reactions. For example, an acyl group at C-2 can promote the formation of the desired 1,2-trans glycosidic linkage (α in the case of mannose) through neighboring group participation. A non-participating group, like a benzyl ether, might be used when this effect is not desired. A pentafluoropropionyl group has been used as an orthogonal protecting group for the C-2 hydroxyl, as it is stable during glycosylation but can be selectively removed in the presence of acetates. diva-portal.org

The development of novel orthogonal protecting groups, such as the diethylisopropylsilyl (DEIPS) group, in combination with others like naphthyl (Nap) ethers and levulinoyl (Lev) esters, provides a versatile toolkit for the synthesis of highly branched oligosaccharides. acs.org The strategic choice and sequence of deprotection are critical for the successful synthesis of complex target molecules. researchgate.netnih.gov

Table 2: Common Orthogonal Protecting Groups in Mannoside Synthesis

| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal To |

|---|---|---|---|

| Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) | Acyl, Silyl, Fmoc |

| Acetyl ester | Ac | NaOMe/MeOH (Basic) | Benzyl, TBDMS |

| tert-Butyldimethylsilyl ether | TBDMS | TBAF (Fluoride) | Benzyl, Acyl |

| Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (Base) | Benzyl, Acyl, Silyl |

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis combines the advantages of chemical synthesis (scalability, access to unnatural structures) with the high selectivity of enzymatic reactions. This approach can significantly streamline the synthesis of complex carbohydrates by minimizing the need for extensive protecting group manipulations. researchgate.netnih.gov

For a molecule like this compound, several chemoenzymatic strategies could be considered:

Enzymatic Glycosylation: Glycosyltransferase enzymes can form the α-mannoside linkage with high stereo- and regioselectivity, potentially eliminating the need for a participating protecting group at the C-2 position. A mannosyltransferase could be used to couple a suitable mannose donor (like GDP-mannose) to 2-aminoethanol or a derivative.

Enzymatic Deprotection: Enzymes like lipases or esterases can be used for the regioselective removal of acyl protecting groups. For example, a lipase (B570770) could selectively hydrolyze an ester at the primary C-6 position, leaving esters on the secondary positions intact. This enzymatic approach offers an alternative to classical chemical methods for selective deprotection. researchgate.net

Enzymatic Oxidation: As demonstrated in the synthesis of other complex natural products, enzymes like non-heme iron dioxygenases can perform highly selective C-H oxidations. nih.gov While not directly applied to this compound in the surveyed literature, this principle could be hypothetically used to introduce hydroxyl groups at specific, unactivated positions on the mannose ring in a future synthetic design.

The primary consideration for a chemoenzymatic route is the availability and substrate specificity of the required enzymes. While powerful, developing a robust chemoenzymatic process often requires significant effort in enzyme screening and optimization.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Azidoethyl-alpha-Mannopyranoside |

| Diethylisopropylsilyl (DEIPS) |

| Naphthyl (Nap) |

| Levulinoyl (Lev) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| Benzyl (Bn) |

| Acetate (Ac) |

| tert-Butyldimethylsilyl (TBDMS) |

| Tert-butyl-diphenylsilyl (TBDPS) |

| Triisopropylsilyl (TIPS) |

Advanced Derivatization and Conjugation Strategies for Generating Complex Glycomaterials

Synthesis of Glycoconjugates

Dendrimeric Glycoconjugates (Glycodendrimers)

Glycodendrimers are highly branched, multivalent molecules that display multiple copies of a carbohydrate ligand on their periphery. This multivalent presentation often leads to a significant enhancement in binding affinity to carbohydrate-binding proteins (lectins) through the "cluster glycoside effect." The synthesis of mannosylated dendrimers frequently employs building blocks that can be readily attached to a dendrimer core.

2-Aminoethyl-alpha-Mannopyranoside is an ideal candidate for the construction of glycodendrimers. Its terminal amino group can be coupled to activated carboxyl groups on the surface of a dendrimer scaffold, such as poly(amidoamine) (PAMAM) or polypropylene (B1209903) imine (PPI) dendrimers. This reaction, typically an amide bond formation, results in a dense presentation of mannose residues on the dendrimer surface. The resulting mannodendrimers are potent inhibitors of lectins that recognize mannose, such as Concanavalin A (Con A) and the bacterial lectin FimH from E. coli.

Research has demonstrated that the valency and the spacing of the mannose units on the dendrimer surface are critical for achieving high-avidity binding. By systematically varying the generation of the dendrimer core, researchers can control the number of mannose residues displayed, thereby fine-tuning the biological activity of the glycodendrimer.

Oligosaccharide-Extended Glycoconjugates

While monosaccharide-functionalized materials are effective in many applications, the presentation of more complex, biologically relevant oligosaccharides can provide greater specificity and affinity in protein binding. This compound can serve as a foundational element for the chemo-enzymatic synthesis of such extended glycoconjugates.

The synthesis can proceed in a stepwise manner where the mannose residue of this compound acts as an acceptor for glycosyltransferases. These enzymes can selectively add additional sugar units to the mannose, creating specific di-, tri-, or larger oligosaccharides. The amino group is typically protected during the enzymatic steps and then deprotected to allow for conjugation to a carrier molecule or surface.

Alternatively, the oligosaccharide can be synthesized first and then activated for coupling with the amino group of this compound. This approach allows for the incorporation of a defined oligosaccharide structure with a convenient linker for subsequent conjugation. These oligosaccharide-extended glycoconjugates are invaluable tools for probing the intricacies of carbohydrate-protein interactions and for developing more sophisticated biomaterials.

Functionalization of Nanomaterials and Surfaces

The functionalization of nanomaterials and surfaces with carbohydrates, or "glyco-functionalization," is a rapidly advancing field aimed at creating materials that can mimic the cell surface glycocalyx and interact with biological systems in a specific manner. This compound is a key reagent in this endeavor due to its ability to be readily immobilized on a variety of substrates.

Gold Nanoparticle Functionalization

Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical properties and biocompatibility. The surface of AuNPs can be readily functionalized with thiolated molecules. To attach this compound, its amino group can be reacted with a bifunctional linker containing a thiol group at one end and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester reacts with the amine to form a stable amide bond, and the thiol group allows for self-assembly onto the gold surface.

This strategy results in mannose-coated AuNPs that can be used for a variety of applications, including the targeted delivery of drugs to cells expressing mannose receptors, the development of colorimetric biosensors for detecting lectins, and as imaging probes. The density of mannose on the AuNP surface can be controlled by co-immobilizing the mannoside with a passivating agent, such as a short-chain polyethylene (B3416737) glycol (PEG) thiol.

| Nanomaterial | Functionalization Strategy | Linker Type | Application |

| Gold Nanoparticles (AuNPs) | Thiol-based self-assembly | Thiolated bifunctional linker (e.g., NHS-ester-thiol) | Biosensing, Targeted Drug Delivery, Bioimaging |

Silica (B1680970) Nanoparticle Scaffolds for Multivalent Presentation

Silica nanoparticles (SiNPs) offer a robust and versatile platform for the multivalent presentation of carbohydrates. Their surface is rich in silanol (B1196071) groups (Si-OH), which can be activated for covalent coupling with amine-containing molecules. This compound can be immobilized onto silica surfaces through a variety of methods.

One common approach involves the silanization of the SiNPs with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amino groups onto the surface. These amino groups can then be coupled with the carboxyl group of a mannose derivative. Conversely, the silica surface can be functionalized with an epoxy-containing silane, which can then directly react with the amino group of this compound.

The resulting mannose-functionalized silica nanoparticles present a high density of mannose residues, making them excellent candidates for studying multivalent binding events and for applications in areas such as vaccine development and targeted imaging.

| Nanomaterial | Functionalization Strategy | Linker Type | Application |

| Silica Nanoparticles (SiNPs) | Silanization | Organosilanes (e.g., APTES, epoxy-silanes) | Multivalent Binding Studies, Vaccine Adjuvants, Targeted Imaging |

Surface Immobilization for Glycoarrays and Biosensors

Glycoarrays, or carbohydrate microarrays, are powerful tools for high-throughput analysis of carbohydrate-protein interactions. These arrays consist of a library of carbohydrates immobilized on a solid support, such as a glass slide or a gold-coated surface. This compound is an ideal molecule for the fabrication of such arrays.

Its terminal amino group allows for straightforward immobilization onto surfaces that have been pre-activated with NHS esters or other amine-reactive functionalities. This creates a surface that presents mannose in a spatially defined manner. When a solution containing a fluorescently labeled protein is incubated with the array, binding to the mannose spots can be detected by fluorescence microscopy.

This technology has been instrumental in identifying the binding specificities of new lectins, in screening for inhibitors of carbohydrate-protein interactions, and in diagnosing diseases associated with altered glycosylation patterns. The ability to create well-defined mannose surfaces using this compound is a key enabling technology in the field of glycomics.

| Platform | Immobilization Chemistry | Application |

| Glycoarrays | Amine-reactive surfaces (e.g., NHS-ester coated slides) | High-throughput screening of carbohydrate-protein interactions, Diagnostics |

| Biosensors (e.g., Surface Plasmon Resonance) | Self-assembled monolayers on gold surfaces | Quantitative analysis of binding kinetics and affinity |

Molecular Recognition and Biological Interactions of 2 Aminoethyl Alpha Mannopyranoside Derivatives

Carbohydrate-Protein Recognition Dynamics

The interaction between carbohydrates and proteins is a fundamental process in numerous biological events, including cell adhesion, immune response, and pathogenesis. The specificity of these interactions is often mediated by lectins, a class of proteins that recognize and bind to specific carbohydrate structures. 2-Aminoethyl-alpha-mannopyranoside, as a mannose derivative, plays a significant role in studying and modulating these recognition events.

Specificity for Mannose-Binding Lectins and Receptors

This compound and its derivatives exhibit specific binding to a variety of mannose-binding lectins and receptors, which are crucial in both physiological and pathological processes.

Interactions with C-Type Lectins (e.g., DC-SIGN)

Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin found on the surface of dendritic cells that recognizes high-mannose N-linked glycans on various pathogens. nih.gov The interaction with mannose-containing structures is a key aspect of the initial immune response. Studies have shown that while DC-SIGN can bind to single mannose units, its affinity is significantly enhanced when interacting with oligomannose structures, particularly those containing the Manα1-2Manα motif. nih.gov This enhanced affinity is attributed to multiple binding modes at the primary calcium-binding site of the lectin, which provides additional contacts and a statistical advantage for binding. nih.gov Synthetic multivalent structures presenting α-1,2-mannobiose are being developed to probe the intricacies of these interactions with C-type lectins like DC-SIGN. rsc.org

Interactions with Bacterial Adhesins (e.g., FimH, BC2L-A)

FimH: The FimH adhesin, located at the tip of type 1 fimbriae in Escherichia coli, is a critical factor for the bacterium's ability to adhere to and infect host cells by binding to mannosylated proteins on the cell surface. nih.govresearchgate.net The FimH protein has a distinct lectin domain with a mannose-binding pocket. nih.govnih.gov Derivatives of α-D-mannopyranoside have been extensively studied as potential antagonists to block this interaction and prevent bacterial adhesion. researchgate.net The binding affinity of FimH can be modulated by allosteric changes within the protein, a phenomenon known as catch-bond adhesion, where the bond strengthens under shear stress. nih.gov

BC2L-A: Burkholderia cenocepacia, an opportunistic pathogen, possesses the soluble lectin BC2L-A, which demonstrates a strict specificity for oligomannose structures. nih.gov This lectin is crucial for biofilm formation. rsc.org Interestingly, BC2L-A can bind not only to high-mannose N-glycans but also to C- and O-mannosylated peptides, making it a valuable tool for their enrichment and identification. nih.gov The interaction thermodynamics and kinetics reveal that rigid presentations of mannoside residues can lead to high-affinity binding and rapid clustering. nih.gov

Role of Mannose Hydroxyl Groups in Recognition

The hydroxyl groups of the mannose ring are paramount for its recognition by lectins. Specific hydrogen-bonding networks are formed between these hydroxyls and amino acid residues in the lectin's binding site. For instance, in C-type lectins, the interaction is often calcium-dependent, with specific hydroxyl groups coordinating with the calcium ion. rsc.org The orientation of these hydroxyl groups dictates the specificity of the interaction. Any modification, such as methylation or bioisosteric substitution of the hydroxyl groups directly involved in calcium coordination, can lead to a significant loss of inhibitory activity for lectins like BC2L-A. rsc.org The conformation of the glycosidic linkage, influenced by interactions with the surrounding solvent, also plays a role in presenting the hydroxyl groups in an optimal orientation for binding. nih.gov

Multivalent Binding and Glycoside Cluster Effects

The "glycoside cluster effect" or multivalency refers to the phenomenon where the simultaneous interaction of multiple carbohydrate ligands on one entity with multiple corresponding receptors on another leads to a dramatically enhanced binding affinity (avidity) compared to the individual monovalent interactions. rsc.orgnih.gov This cooperative effect is a crucial principle in carbohydrate-protein recognition.

The synthesis of multivalent glycoconjugates, often termed "glycoclusters," allows for the systematic investigation of this effect. rsc.orgnih.gov By varying the number of carbohydrate units (valency) and the architecture of the scaffold connecting them, researchers can fine-tune the avidity and specificity of the interaction. The spatial arrangement and orientation of the carbohydrate ligands are critical, as a strong cluster effect requires a match between the presentation of sugars on the ligand and the arrangement of binding sites on the lectin. rsc.org Various molecular scaffolds, including peptides and cyclotriphosphazenes, have been utilized to create multivalent displays of mannosides. rsc.orgnih.gov These multivalent structures can effectively cross-link lectins, as demonstrated by the rapid cross-linking of Concanavalin A by decameric mannosides. nih.gov

Supramolecular Assembly and Intermolecular Interactions

The ability of this compound and its derivatives to engage in specific molecular recognition events can be harnessed to drive supramolecular assembly. The interactions between the mannose headgroup and a partner lectin can lead to the formation of well-ordered, larger structures.

Analysis of Crystal Lattice Stabilization

The stability of the crystal lattice of this compound derivatives is achieved through a complex network of intermolecular interactions. A key example is the crystal structure of N-(benzyloxycarbonyl)aminoethyl-2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranoside, a derivative of this compound. Single-crystal X-ray analysis of this compound reveals that it crystallizes in the monoclinic space group P2(1), with two molecules per unit cell. nih.gov

A detailed analysis of the crystal packing indicates that the stabilization arises from a tandem network of hydrogen bonds and other weak interactions. These interactions create a well-ordered, three-dimensional structure. The primary forces responsible for this stabilization include N-H...O and C-H...O hydrogen bonds, as well as C-H...π interactions. nih.gov

Table 1: Crystallographic Data for N-(benzyloxycarbonyl)aminoethyl-2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranoside nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| Molecules per Unit Cell (Z) | 2 |

| Mannopyranoside Conformation | Distorted 4C1 |

Role of N-H...O, C-H...O, and C-H...π Interactions

The specific intermolecular interactions play distinct and crucial roles in the stabilization of the crystal lattice of this compound derivatives. nih.gov

N-H...O Hydrogen Bonds: The presence of the amino group provides a hydrogen bond donor (N-H) that can interact with oxygen atoms, which act as hydrogen bond acceptors. In the crystal structure of N-(benzyloxycarbonyl)aminoethyl-2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranoside, the N-H...O hydrogen bonds are a significant contributor to the stability of the crystal lattice. nih.gov These are considered classical hydrogen bonds and are among the stronger of the non-covalent interactions observed in the crystal.

C-H...π Interactions: A further stabilizing element is the C-H...π interaction. This occurs between C-H bonds and the π-electron systems of the aromatic benzoyl groups. These interactions are a form of non-covalent bonding that contributes to the formation of a stable, three-dimensional supramolecular architecture. nih.gov The crystal structure of a related compound, 1,2,3,4,6-penta-O-benzoyl-alpha-D-mannopyranose, also highlights the importance of C-H...π interactions in creating a unique network that closely resembles the pattern of O-H...O interactions found in free sugars. nih.gov This suggests that the propensity for such supramolecular organization is an inherent feature of the pyranose ring itself. nih.gov In glycan recognition by proteins, C-H...π interactions are crucial, with electron-rich aromatic residues like tyrosine and tryptophan being frequently found in carbohydrate-binding sites. nih.gov

Table 2: Key Intermolecular Interactions in the Crystal Lattice of N-(benzyloxycarbonyl)aminoethyl-2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranoside nih.gov

| Interaction Type | Donor | Acceptor | Role in Crystal Lattice |

| N-H...O Hydrogen Bond | Amino Group (N-H) | Oxygen Atom | Primary stabilization |

| C-H...O Hydrogen Bond | Carbon-bound Hydrogen (C-H) | Oxygen Atom | Cumulative stabilization |

| C-H...π Interaction | Carbon-bound Hydrogen (C-H) | Aromatic Ring (π-system) | Supramolecular architecture |

Interactions with Model Biomembranes and Vesicles

Detailed research specifically investigating the interactions of this compound and its derivatives with model biomembranes and vesicles is not extensively available in the reviewed scientific literature. However, the principles of how amphiphilic molecules interact with lipid bilayers can provide a theoretical framework for predicting their behavior. The structure of this compound, with its hydrophilic mannose headgroup and a more flexible aminoethyl tail, suggests it would exhibit some degree of interaction with the surface of a lipid bilayer.

The nature of this interaction would likely be influenced by the charge of the amino group. At physiological pH, the amino group would be protonated, carrying a positive charge. This could lead to electrostatic interactions with negatively charged lipids within a model membrane. The hydrophilic mannose headgroup would likely remain in the aqueous phase, interacting with the polar headgroups of the phospholipids, while the ethylamine (B1201723) portion could potentially insert partially into the more hydrophobic core of the bilayer.

Studies on other molecules provide insights into the types of interactions that could occur. For instance, research on the interaction of amino acids with lipid bilayers has shown that they can alter membrane properties, such as the gel-liquid crystalline transition temperature. nih.gov Similarly, peptides can interact with and disrupt lipid bilayers, with the nature of the interaction depending on the peptide's amphipathicity and charge. mdpi.com The interaction of other mannose-containing molecules with proteins often involves hydrogen bonding and van der Waals forces, which could also play a role in membrane interactions. researchgate.net

To definitively characterize the interaction of this compound with model biomembranes and vesicles, experimental studies using techniques such as differential scanning calorimetry (DSC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy would be required.

Applications in Advanced Biochemical and Biomedical Research

Development of Biochemical Probes for Glycobiology

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, relies heavily on molecular probes to investigate the roles of carbohydrates in cellular processes. 2-Aminoethyl-alpha-Mannopyranoside serves as a foundational scaffold for creating such probes, particularly for investigating carbohydrate-protein interactions and enzyme activities.

Probes for Carbohydrate-Lectin Interaction Studies

Lectins are proteins that recognize and bind to specific carbohydrate structures, playing crucial roles in cell-cell recognition, signaling, and immune responses. nih.gov Understanding these interactions is fundamental to glycobiology. Probes designed to study these binding events often consist of a carbohydrate recognition element, a linker, and a reporter tag.

The primary amino group of this compound provides a convenient attachment point for creating these probes. Researchers can covalently link it to various surfaces or molecules to investigate mannose-specific lectins. For instance, it can be immobilized on sensor chips for surface plasmon resonance (SPR) studies or conjugated to fluorescent dyes. These modified mannosides act as high-affinity ligands for mannose-binding lectins like Concanavalin A and those found on the surface of immune cells. researchgate.netcapes.gov.br

Studies using mannose-derivatized tools have revealed detailed insights into the binding affinities and specificities of lectins. For example, mannose-specific lectins have been shown to bind alpha-2-macroglobulin, a major protein in human plasma. nih.gov The ability to create multivalent displays of mannose, by attaching multiple this compound units to a central scaffold, has been particularly powerful. This multivalency can significantly enhance binding affinity, mimicking the presentation of carbohydrates on cell surfaces and providing a more accurate model for studying physiological interactions. mdpi.comnih.gov

| Probe Type | Target Lectin/Protein | Key Finding | Significance |

|---|---|---|---|

| Immobilized Mannosides | Mannose-Specific Lectins (e.g., from Galanthus nivalis) | Confirmed binding to alpha-2-macroglobulin (A2M) in human plasma. nih.gov | Identifies endogenous glycoproteins that interact with mannose-binding lectins. |

| Mannose-Sepharose Column | Human Mannose Receptor (CD206) | Used to purify the carbohydrate-recognition domain 4 (CRD4) of the mannose receptor, demonstrating its carbohydrate-binding activity. nih.gov | Enables detailed structural and functional studies of specific lectin domains. |

| Multivalent Mannose Conjugates | Mannose Receptor on Macrophages | Nanocarriers with two mannose units spaced 56 Å apart showed optimal targeting potential. mdpi.com | Demonstrates the importance of spatial arrangement and multivalency in achieving high-affinity binding for targeted delivery. |

| High-Mannose Oligosaccharides | Boodlea coacta Algal Lectin (BCA) | Lectin showed preferential binding to clusters of α1–2-linked mannose residues. nih.gov | Highlights the specificity of certain lectins for complex mannose structures, informing the design of potent viral entry inhibitors. |

Substrates for Enzymatic Activity Profiling (e.g., Mannosidases)

Mannosidases are enzymes that cleave mannose residues from glycoproteins and glycolipids, playing a critical role in the N-glycan processing pathway. nih.govnih.gov Dysregulation of mannosidase activity is associated with various diseases, including cancer, making them important diagnostic markers and therapeutic targets. nih.govresearchgate.net

Activity-based protein profiling (ABPP) utilizes chemical probes that covalently modify the active site of enzymes, allowing for their detection and characterization in complex biological samples. nih.govlookchem.com this compound is an ideal starting material for synthesizing substrates for mannosidase activity assays. The amino group can be conjugated to a reporter molecule, such as a fluorophore (e.g., 4-methylumbelliferyl) or a chromophore (e.g., p-nitrophenyl), creating a synthetic substrate. lookchem.com

When this substrate is cleaved by a mannosidase, the reporter molecule is released, generating a measurable signal (fluorescence or color) that is directly proportional to the enzyme's activity. qa-bio.com For example, assays using p-nitrophenyl-alpha-p-mannoside define one unit of alpha-mannosidase activity as the amount of enzyme that hydrolyzes 1 µmole of the substrate per minute. qa-bio.com Similarly, fluorescently tagged derivatives allow for highly sensitive detection in various formats, including in-gel fluorescence scanning after protein separation. lookchem.com The development of such probes enables high-throughput screening for mannosidase inhibitors and the profiling of enzyme activity in cell lysates and tissue extracts. nih.govlookchem.com

Design of Targeted Delivery Systems

The principle of targeted delivery is to increase the concentration of a therapeutic or diagnostic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target effects. The mannose moiety of this compound is an effective targeting ligand for cells that express mannose receptors, such as macrophages and dendritic cells. mdpi.commdpi.com

Cellular Targeting Moieties (e.g., Antigen-Presenting Cells, Dendritic Cells)

Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are central to the initiation of adaptive immune responses. nih.gov The surface of these cells is rich in mannose receptors, which recognize mannose-terminated glycans on pathogens. mdpi.com This natural recognition system can be exploited to deliver antigens or immunomodulatory agents directly to APCs.

By attaching this compound to nanoparticles, liposomes, or polymers, researchers can create delivery vehicles that are preferentially taken up by DCs and macrophages. mdpi.comnih.govnih.gov For example, mannan-decorated poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles have shown enhanced uptake by murine bone marrow-derived DCs compared to undecorated nanoparticles. nih.gov Covalent attachment of the mannose ligand to the nanoparticle surface often yields the most efficient targeting. nih.gov This strategy is being explored for the development of advanced vaccines and immunotherapies, as targeted delivery to DCs can lead to more potent and specific T-cell activation and can also be used to induce immune tolerance. nih.govnih.gov

Linkers for Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to eliminate specific disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. medchemexpress.comtargetmol.com

The linker is a critical component, as its length and composition influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). This compound has been incorporated into linkers for PROTACs. Specifically, DSPE-PEG-2-Aminoethyl-alpha-mannopyranoside is a commercially available PEG-based linker used in the synthesis of PROTACs. medchemexpress.comtargetmol.combiocat.com In this construct, the this compound moiety can serve as a targeting element or as a component to improve the physicochemical properties of the PROTAC, while the DSPE-PEG portion provides the necessary length and flexibility for the linker.

Nanoparticle-Mediated Therapeutic and Diagnostic Delivery

Beyond targeting immune cells, mannosylated nanoparticles are being developed for the delivery of therapeutics and diagnostics to other sites, such as tumors and the brain. mdpi.comnih.gov Many tumor-associated macrophages (TAMs), which can promote tumor growth, also overexpress the mannose receptor. Targeting these cells with mannose-coated nanoparticles carrying an immunomodulatory drug can help reprogram them into an anti-tumor state. mdpi.com

Furthermore, mannose-derived ligands like p-aminophenyl-α-D-mannopyranoside have been used to modify the surface of solid lipid nanoparticles to deliver chemotherapy drugs, such as docetaxel, across the blood-brain barrier. nih.gov Pharmacokinetic studies have shown that these mannosylated nanoparticles significantly increase the concentration of the drug in the brain compared to non-targeted nanoparticles. nih.gov The this compound provides the crucial reactive amine for conjugating the mannose targeting ligand to the surface of these diverse nanoparticle platforms, including those made from PLGA, lipids, or polymers. nih.govnih.gov

| Delivery System | Targeting Ligand | Target Cell/Tissue | Payload Example | Key Finding |

|---|---|---|---|---|

| PLGA Nanoparticles | Mannan (B1593421) | Dendritic Cells (DCs) | Fluorescent label (as model) | Covalent attachment of mannan to nanoparticles resulted in the highest uptake by DCs. nih.gov |

| Solid Lipid Nanoparticles | p-aminophenyl-α-D-mannopyranoside | Brain | Docetaxel (DTX) | Mannose conjugation augmented the delivery of DTX across the blood-brain barrier. nih.gov |

| Polymeric Nanoparticles | Mannose | Antigen-Presenting Cells (APCs) | Ovalbumin (OVA) Antigen | Mannose-functionalized nanoparticles greatly increased antigen uptake by DCs and enhanced cross-presentation. nih.gov |

| PROTACs | DSPE-PEG-2-Aminoethyl-alpha-mannopyranoside | Target Protein / E3 Ligase | N/A (Linker) | Serves as a PEG-based linker for the synthesis of PROTACs to induce selective protein degradation. medchemexpress.comtargetmol.com |

Development of Anti-Adhesive Agents

A primary strategy in combating bacterial infections involves preventing the initial attachment of pathogens to host tissues, a critical step in colonization and subsequent infection. Mannose and its derivatives play a crucial role in this area by acting as competitive inhibitors of bacterial adhesins.

Inhibition of Pathogen Adhesion Mechanisms

Many pathogenic bacteria, most notably uropathogenic Escherichia coli (UPEC), utilize surface lectins to bind to mannosylated glycoproteins on the surface of host cells. nih.govmdpi.comnih.gov The most well-characterized of these adhesins is FimH, a protein located at the tip of type 1 fimbriae, which plays an essential role in the pathogenesis of urinary tract infections (UTIs). nih.govmdpi.com FimH specifically recognizes and binds to α-D-mannose residues, initiating the attachment and invasion of bladder epithelial cells. mdpi.comnih.gov

This specific interaction forms the basis of an anti-adhesive therapeutic strategy. Soluble mannoside derivatives can act as competitive antagonists, binding to the FimH lectin and blocking its ability to attach to host cell receptors. nih.gov The compound this compound serves as a foundational scaffold for creating potent FimH antagonists. While simple mannosides like methyl α-D-mannopyranoside show inhibitory effects, their potency can be significantly enhanced by attaching hydrophobic groups to the anomeric position. nih.gov The terminal amino group of this compound provides a convenient point for conjugating such hydrophobic moieties, like aryl or biphenyl (B1667301) groups, which can engage in favorable interactions with a "tyrosine gate" at the entrance of the FimH binding site, dramatically increasing affinity. nih.gov

Research has demonstrated that various mannoside derivatives exhibit significant inhibitory activity against FimH-mediated bacterial adhesion. The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀) or their relative inhibitory potency (RIP) compared to a standard like methyl α-mannoside.

Table 1: Inhibitory Activity of Various Mannoside Derivatives against Bacterial Adhesion

| Compound/Derivative | Target/Assay | Inhibitory Concentration (IC₅₀) | Source(s) |

|---|---|---|---|

| Biphenyl Mannoside 11 | E. coli Hemagglutination | 0.94 µM | nih.gov |

| Biphenyl Mannoside 13 | E. coli Biofilm Assay | 0.74 µM | nih.gov |

| n-heptyl α-d-mannopyranoside | FimH Lectin Domain (FimHLD) | 0.064 µM | nih.gov |

| Dimethoxy-substituted Cinnamide Mannoside | LecB from P. aeruginosa | 19.9 µM | researchgate.net |

| Chelerythrine | S. aureus Biofilm Formation | 15.2 µM | tandfonline.com |

Strategies Against Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. tandfonline.com Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical settings. acs.org The initial step of biofilm formation is the adhesion of planktonic bacteria to a surface, a process that can be targeted by anti-adhesive agents. acs.org

Mannoside-based inhibitors contribute to anti-biofilm strategies primarily by preventing this initial attachment. acs.org By blocking FimH or other mannose-specific adhesins, compounds derived from this compound can reduce the initial colonization of surfaces, thereby inhibiting the entire biofilm formation cascade. researchgate.netacs.org Studies have shown that mannoside derivatives can effectively inhibit biofilm formation by clinically relevant pathogens like E. coli and P. aeruginosa at micromolar concentrations. researchgate.nettandfonline.com

An innovative strategy involves using mannoside-functionalized surfaces to promote the growth of non-pathogenic bacterial biofilms that can prevent colonization by more virulent pathogens. researchgate.net For example, surfaces presenting mannoside derivatives have been shown to enhance the formation of dense, stable biofilms of non-pathogenic E. coli 83972. researchgate.net These benign biofilms can then act as a living barrier, effectively preventing the colonization of the surface by aggressive pathogens like Enterococcus faecalis. researchgate.net The terminal amine of this compound is well-suited for covalent attachment to surfaces to create such bio-inspired, anti-fouling materials.

Table 2: Inhibition of Biofilm Formation by Various Agents

| Agent | Target Pathogen | Inhibition Level/Concentration | Source(s) |

|---|---|---|---|

| Biphenyl Mannoside 13 | E. coli | IC₅₀ = 0.74 µM | nih.gov |

| Ciprofloxacin-loaded Mannoside Nanoparticles | Ciprofloxacin-resistant E. coli | 86.9% and 98.5% inhibition | researchgate.net |

| Mannosylerythritol Lipid-A (MEL-A) | Listeria monocytogenes | 44.3% reduction at 32 µg/mL | nih.gov |

| 1,8-Cineole | Uropathogenic E. coli | 48–65% biomass reduction | mdpi.com |

Materials for Biosensing and Molecular Imaging

The specific recognition between mannose and bacterial lectins is also exploited in the design of advanced materials for detecting and visualizing pathogens. The this compound molecule, with its terminal amine, is an excellent candidate for incorporation into these systems.

Metal Complex Appended Glycosides

Molecular imaging techniques like Magnetic Resonance Imaging (MRI) and optical imaging often rely on contrast agents or probes that can be targeted to specific biological sites. nih.govnih.gov Lanthanide metal complexes, particularly those of Gadolinium(III) (for MRI) and Europium(III)/Terbium(III) (for luminescence), are widely used for these purposes. nih.govnih.govrsc.org A key strategy for targeting these metal complexes to specific cells or pathogens is to conjugate them to a recognition molecule.

The this compound structure is ideally suited for this application. Its amino group can be readily coupled to a chelating agent (like DTPA or DOTA), which can then securely bind a lanthanide ion. nih.govmdpi.com The mannose portion of the resulting molecule acts as a targeting moiety, directing the entire metal complex to cells or pathogens that express mannose-binding receptors, such as the FimH adhesin on E. coli or mannose receptors on macrophages. nih.gov This approach allows for the targeted delivery of imaging agents, potentially enabling the visualization of bacterial infections or specific immune cell populations. nih.govnih.gov While the direct synthesis of a this compound-lanthanide complex is a specialized area, the chemical principles are well-established, combining the fields of carbohydrate chemistry and coordination chemistry. nih.govmdpi.com

Biosensor Surface Functionalization

The development of rapid and sensitive biosensors for pathogen detection is a critical area of research. A common approach involves immobilizing a capture molecule onto a sensor surface, which then selectively binds to the target analyte. nih.govnih.gov The high affinity and specificity of the mannose-FimH interaction make it an excellent system for developing biosensors to detect type 1 fimbriated bacteria. mdpi.com

This compound is an ideal molecule for the functionalization of biosensor surfaces. The terminal amino group provides a reactive site for covalent immobilization onto various sensor substrates (e.g., gold, silicon dioxide, or polymer surfaces) that have been pre-activated with complementary functional groups, such as N-hydroxysuccinimide (NHS) esters or aldehydes. nih.govmdpi.commdpi.com This creates a mannose-coated surface that can specifically capture bacteria from a sample.

This capture event can be detected through various transduction methods. For instance, mannose-functionalized quantum dots (QDs) can be used as fluorescent probes. acs.orgresearchgate.net When these Man-QDs bind to bacteria, they can cause the bacteria to aggregate, leading to a detectable change in the fluorescence signal. researchgate.net Such assays have been shown to detect as few as 10,000 E. coli cells per milliliter. researchgate.net In another approach, a mannose-functionalized fluorescent polymer was synthesized by attaching aminoethyl mannose to the polymer backbone; this material could successfully capture and detect E. coli at concentrations as low as 1000 CFU/mL within 30 minutes. mdpi.com These examples highlight the utility of the aminoethyl mannoside structure in creating robust and sensitive biosensing platforms.

Table 3: Mannoside-Functionalized Materials for Biosensing Applications

| Functional Material | Target | Detection Principle | Limit of Detection | Source(s) |

|---|---|---|---|---|

| Mannose-coated CdS Quantum Dots (Man-QDs) | E. coli | Fluorescence-based aggregation | 10⁴ CFU/mL | researchgate.net |

| Mannose-coated Poly(p-phenylene ethynylene) | E. coli | Fluorescence staining and aggregation | 10³ CFU/mL | mdpi.com |

| DiMan-functionalized Quantum Nanorods (QR-DiMan) | DC-SIGN Lectin | Fluorescence binding assay | Kd ≈ 0.5 nM | acs.org |

| N-(2-aminoethyl) glycine (B1666218) PNA probe | E. coli DNA | Fluorescence hybridization | 100 copies/50g sample | researchgate.net |

Characterization and Analytical Methodologies for 2 Aminoethyl Alpha Mannopyranoside and Its Conjugates

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of 2-Aminoethyl-alpha-Mannopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the atomic arrangement within the molecule.

1D NMR (¹H and ¹³C): Proton (¹H) NMR is used to identify the chemical environment of hydrogen atoms. For mannoside derivatives, the anomeric proton (H-1) of the α-mannopyranoside unit typically appears as a characteristic signal at approximately δ 4.7-4.8 ppm. Other protons of the pyranose ring and the ethylamino side chain resonate at specific chemical shifts, and their splitting patterns provide information about adjacent protons. For instance, in the precursor, (2-azidoethyl)-α-D-mannopyranoside, the anomeric proton is observed, confirming the α-configuration. researchgate.net

Carbon-13 (¹³C) NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyranose ring are sensitive to their stereochemistry and substitution. For the related compound, Methyl-alpha-D-mannopyranoside, distinct signals are observed for each of the seven carbons, with the anomeric carbon (C-1) typically resonating around 100 ppm. spectrabase.com

2D NMR: Techniques like Correlation Spectroscopy (COSY) are employed to establish connectivity between protons, helping to assign the signals of the pyranose ring. chemicalbook.com Heteronuclear correlation experiments (like HSQC and HMBC) link protons to their directly attached carbons and more distant carbons, respectively, allowing for unambiguous assignment of the entire molecular structure.

Table 1: Representative ¹H NMR Chemical Shifts for Mannopyranoside Derivatives Note: Data is based on related mannoside compounds to illustrate typical shift ranges. The exact values for this compound may vary.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (Anomeric) | 4.7 - 4.8 | s or d |

| H-2 | 3.8 - 4.0 | m |

| H-3 | 3.7 - 3.9 | m |

| H-4 | 3.6 - 3.8 | m |

| H-5 | 3.5 - 3.7 | m |

| H-6a, H-6b | 3.7 - 3.9 | m |

| -OCH₂- | 3.5 - 4.0 | m |

| -CH₂NH₂ | 2.8 - 3.2 | m |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the analysis of mannopyranoside derivatives, IR spectra reveal characteristic absorption bands. nih.gov For this compound, the spectrum would be expected to show a broad band in the region of 3300-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The N-H stretching of the primary amine group would also appear in this region. Other key signals include C-H stretching vibrations around 2850-3000 cm⁻¹ and the C-O stretching of ethers and alcohols in the 1000-1300 cm⁻¹ fingerprint region. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3500 - 3300 | Broad, stretching |

| N-H (Amine) | 3400 - 3250 | Stretching |

| C-H (Alkane) | 3000 - 2850 | Stretching |

| C-O (Ether/Alcohol) | 1300 - 1000 | Stretching |

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and its conjugates.

MALDI-ToF MS for Molecular Weight and Surface Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is particularly useful for the analysis of non-volatile and large molecules like glycoside conjugates. In this technique, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte molecules, which are then accelerated into a flight tube. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. nih.gov

This method is highly effective for confirming the successful conjugation of this compound to other molecules, such as peptides, polymers, or nanoparticles. Furthermore, MALDI-ToF MS can be used for surface analysis, for example, to verify the presence and distribution of mannoside-functionalized molecules on a material's surface, which is critical for applications in biomaterials and targeted drug delivery. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for separating, identifying, and quantifying components in a mixture. For compounds like this compound and its derivatives, HPLC is routinely used to assess purity. sigmaaldrich.com The compound is passed through a column with a stationary phase, and a liquid mobile phase is used to elute it. The retention time—the time it takes for the compound to pass through the column—is a characteristic property that can be used for identification. By comparing the peak area of the target compound to that of any impurities, the purity can be accurately determined, often exceeding 99% for well-purified samples. sigmaaldrich.com Different detector types, such as refractive index (RI) or evaporative light scattering detectors (ELSD), are suitable for carbohydrate analysis.

Flash Chromatography for Purification

Flash chromatography is a rapid and efficient purification technique widely used in synthetic chemistry to separate individual compounds from a mixture. mit.eduorgsyn.org This method is particularly valuable in the isolation of this compound and its derivatives following synthesis, where the removal of reagents, byproducts, and unreacted starting materials is crucial. The principle of flash chromatography relies on the differential partitioning of compounds between a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture, which is pushed through the column under pressure. mit.edu

For polar compounds like carbohydrates and their amino-functionalized derivatives, a normal-phase setup is common, where the stationary phase is polar (e.g., silica gel or amine-functionalized silica) and the mobile phase is a less polar organic solvent system. teledynelabs.combiotage.com The separation of this compound would involve dissolving the crude reaction mixture in a minimal amount of a suitable solvent and loading it onto the column. orgsyn.org

A gradient of solvents, typically increasing in polarity, is then used to elute the compounds. For instance, a gradient of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol is often effective. biotage.com The addition of a small amount of a basic modifier, such as triethylamine, can be beneficial in preventing the tailing of amine-containing compounds on the acidic silica gel. biotage.com The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure product are collected, combined, and concentrated to yield the purified this compound. mit.eduorgsyn.org

Table 1: Illustrative Flash Chromatography Parameters for Purification of a Functionalized Mannoside

| Parameter | Value/Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for effective separation of polar compounds. |

| Mobile Phase | Gradient of Dichloromethane (DCM) to Methanol (MeOH) | Starts with a less polar solvent to elute non-polar impurities and gradually increases polarity to elute the more polar mannoside derivative. |

| Elution Gradient | 100% DCM to 90:10 DCM:MeOH | This gradient is a common starting point for separating polar, functionalized carbohydrates. |

| Modifier | 0.1% Triethylamine (TEA) | Neutralizes acidic sites on the silica gel, improving the peak shape of the amine-containing product. |

| Loading Method | Dry loading on silica gel | Ideal for samples that are not readily soluble in the initial mobile phase, preventing band broadening. mit.edu |

| Detection | TLC with a suitable stain (e.g., ninhydrin (B49086) for amines or a carbohydrate stain) | Allows for the visualization and identification of fractions containing the desired product. |

Structural and Conformational Elucidation

The three-dimensional structure and conformational dynamics of this compound are critical determinants of its interaction with biological targets. These aspects are investigated using a combination of experimental and computational techniques.

X-ray Crystallography for Solid-State Structure

For instance, the crystal structure of methyl α-D-mannopyranoside reveals the pyranose ring in a chair conformation, which is the most stable arrangement. nih.gov The bond lengths and angles within the mannose ring are well-defined and serve as a reliable reference. The α-anomeric configuration, crucial for specific biological recognition, is characterized by the axial orientation of the glycosidic bond. In this compound, the ethylamine (B1201723) substituent at the anomeric position would also adopt a specific orientation relative to the pyranose ring, which would be definitively determined by X-ray crystallography.

Table 2: Representative Crystallographic Data for a Mannoside Derivative (Methyl α-L-evalopyranoside) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 12.913(2) |

| b (Å) | 8.052(1) |

| c (Å) | 9.766(2) |

| **β (°) ** | 105.13(2) |

| Ring Conformation | 1C4 |

This data for a related mannoside illustrates the type of detailed structural information obtained from X-ray crystallography.

Computational Modeling and Simulations

Computational modeling, particularly molecular dynamics (MD) simulations, provides a dynamic view of the conformational landscape of this compound in solution. nih.gov Unlike the static picture from X-ray crystallography, MD simulations can explore the different conformations the molecule can adopt, their relative energies, and the transitions between them. nih.govmdpi.com These simulations are crucial for understanding how the molecule behaves in a physiological environment.

Simulations of mannosides have shown that the pyranose ring is predominantly in the stable ⁴C₁ chair conformation. rsc.orgresearchgate.net The flexibility of the molecule primarily arises from the rotation around the glycosidic bond and the bonds within the 2-aminoethyl side chain. The conformational preferences of these rotatable bonds are influenced by interactions with the surrounding solvent molecules and any binding partners. nih.gov Computational studies can also predict the likely hydrogen bonding patterns and electrostatic interactions that govern the binding of this compound to its target proteins. rsc.org

Biophysical Interaction Studies

To understand the biological function of this compound and its conjugates, it is essential to characterize their interactions with protein targets, such as lectins. Several biophysical techniques are employed to measure binding affinity and kinetics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. glycopedia.eubioradiations.com It provides quantitative data on the association (on-rate, kₐ) and dissociation (off-rate, kₑ) of a ligand (the analyte) to a receptor (immobilized on the sensor surface). From these rates, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated. bioradiations.com

In a typical SPR experiment to study the interaction of this compound with a lectin, the lectin is immobilized on the surface of a sensor chip. glycopedia.eunih.gov A solution containing this compound is then flowed over the surface. The binding of the mannoside to the lectin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, plotted as a sensorgram. affiniteinstruments.com The sensorgram shows the association phase during the injection of the analyte, a steady-state phase, and a dissociation phase when the analyte solution is replaced with buffer. affiniteinstruments.com Analysis of sensorgrams from a series of analyte concentrations allows for the determination of the kinetic parameters. nih.gov

Table 3: Representative Kinetic Data for Mannoside-Lectin Interaction Measured by SPR

| Interacting Pair | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | K₋ (M) | Reference |

| Mannose-coated Nanoparticles - Mannose Binding Lectin (MBL) | - | - | ~1.1 µg/mL (IC₅₀) | cnr.it |

| Oligomannose - Concanavalin A | Slower association/dissociation for larger glycans | Slower association/dissociation for larger glycans | Not specified | oup.com |

| Glycolipid Micelles - Concanavalin A | Favorable for two-sugar containing glycolipids | - | Not specified | nih.govscispace.com |

This table provides examples of kinetic and affinity data obtained from SPR studies of mannoside-lectin interactions, illustrating the type of quantitative information this technique yields. Note that IC₅₀ is a measure of inhibition and is related to affinity.

Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. nih.govrsc.org It is a homogeneous assay, meaning it does not require separation of bound and free components, making it well-suited for high-throughput screening. rsc.orgresearchgate.netnih.gov

To study the interaction of this compound with a protein using FP, the mannoside itself can be fluorescently labeled. The amino group of this compound provides a convenient handle for conjugation with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC). rsc.orgrsc.org The small, fluorescently labeled mannoside rotates rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein, its rotation is significantly slowed, leading to an increase in fluorescence polarization. nih.gov

By titrating the protein into a solution of the fluorescently labeled mannoside and measuring the change in polarization, a binding curve can be generated from which the dissociation constant (K₋) can be determined. rsc.org Alternatively, a competition assay can be performed where unlabeled this compound or other potential inhibitors are used to displace the fluorescently labeled mannoside from the protein, allowing for the determination of their binding affinities. researchgate.net

Light Scattering Techniques (e.g., DLS, SANS) for Self-Assembled Structures

Light scattering techniques are pivotal in characterizing the size, shape, and dynamics of self-assembled structures formed by this compound conjugates in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of molecules and particles in suspension. nih.govresearchgate.net It analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. For self-assembling systems, DLS can track the time course of aggregation and determine the hydrodynamic radius of the resulting structures. nih.gov For instance, studies on the self-assembly of hybrid hydrogel systems have utilized DLS to observe the increase in average relaxation time with growing concentration and incubation time, indicating the formation of larger aggregates. nih.gov The technique is also sensitive to changes in the assembly induced by external factors, such as the addition of competing molecules or denaturants, which can cause disassembly or collapse of the structures. nih.gov